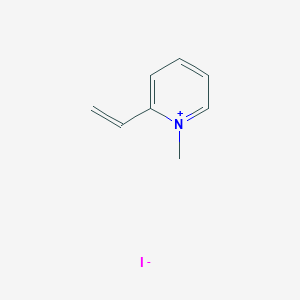

Pyridinium, 2-ethenyl-1-methyl-, iodide

Description

Significance of Pyridinium (B92312) Salts in Organic and Materials Chemistry

Pyridinium salts are a well-established and versatile class of compounds in organic chemistry. rsc.org Their utility stems from their role as reaction intermediates, catalysts, and functional materials. rsc.org In organic synthesis, they are employed in a variety of transformations, including as reagents for the activation of alcohols and in the synthesis of complex nitrogen-containing heterocyclic systems. rsc.org The pyridinium ring can be readily functionalized, allowing for the fine-tuning of its steric and electronic properties to suit specific synthetic needs. nih.gov

In the realm of materials chemistry, pyridinium salts are integral to the development of ionic liquids, which are salts with low melting points that are finding increasing use as environmentally benign solvents and electrolytes. rsc.org Furthermore, the charged nature of pyridinium salts makes them suitable for applications in dye-sensitized solar cells, and their polymeric derivatives, such as poly(vinyl pyridinium) salts, are utilized in various materials, including ion-exchange resins and coatings. nih.govpolymersource.ca

Overview of Vinylic Pyridinium Cations and Their Research Relevance

Vinylic pyridinium cations, which feature a vinyl group attached to the pyridinium ring, represent a particularly interesting subclass of these salts. The presence of the vinyl moiety introduces a site of unsaturation that can participate in a wide array of chemical reactions, most notably polymerization. The polymerization of vinylpyridinium salts leads to the formation of polyelectrolytes with a range of applications. nih.govpolymersource.cacd-bioparticles.net For instance, quaternized poly(2-vinylpyridine) has been explored for its potential use in various materials. cd-bioparticles.netalfa-chemistry.com

The synthesis of vinylic pyridinium cations typically involves the quaternization of a vinylpyridine with an alkyl halide. nih.gov For example, 2-vinylpyridine (B74390) can be reacted with methyl iodide to yield 1-methyl-2-vinylpyridinium iodide. cd-bioparticles.netmolbase.com The reactivity of the vinyl group is influenced by the electron-withdrawing nature of the pyridinium ring, making it susceptible to nucleophilic attack. wikipedia.org This reactivity is harnessed in various synthetic transformations.

Scope and Research Focus on Pyridinium, 2-ethenyl-1-methyl-, Iodide and Related Structures

While specific research on "this compound" is not extensively documented in publicly available literature, significant research has been conducted on closely related structures. This article will draw upon findings from these analogous compounds to infer the properties and potential applications of the target molecule. The focus will be on the synthesis, structural characteristics, and reactivity of 1-methyl-2-vinylpyridinium salts with various counter-ions and styryl-substituted pyridinium iodides, which provide valuable insights into the behavior of this class of compounds.

Detailed research findings on related compounds, such as those with substituted ethenyl groups, offer a window into the structural and electronic properties that govern their chemistry. For instance, the synthesis and crystal structures of compounds like 2-[(E)-2-(4-methoxyphenyl)ethenyl]-1-methylpyridinium iodide and 2-[(E)-2-(4-chlorophenyl)ethenyl]-1-methylpyridinium iodide monohydrate have been reported, providing precise bond lengths and angles, as well as information about their solid-state packing. nih.govresearchgate.netnih.gov

The following tables present a compilation of key data for related vinylic pyridinium salts, which will be elaborated upon in the subsequent sections of this article.

Table 1: Properties of Related Vinylic Pyridinium Salts

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) |

| 1-Methyl-2-vinylpyridinium iodide | 19916-89-3 | C₈H₁₀IN | 247.08 | - | - |

| 1-Methyl-2-vinylpyridinium triflate | 339530-78-8 | C₉H₁₀F₃NO₃S | 269.24 | Solid | 103 - 110 |

| 2-[(E)-2-(4-Methoxyphenyl)ethenyl]-1-methylpyridinium iodide | - | C₁₆H₁₈INO | 383.22 | Yellow crystalline solid | 241 - 243 |

| 2-[(E)-2-(4-Chlorophenyl)ethenyl]-1-methylpyridinium iodide monohydrate | - | C₁₄H₁₅ClINO | 407.63 | Orange plate-like crystals | 219 - 220 |

Data sourced from multiple references. molbase.comnih.govnih.govsigmaaldrich.comaksci.com Specific data for 1-Methyl-2-vinylpyridinium iodide's melting point and physical state were not available in the searched literature.

Table 2: Spectroscopic Data for a Related Vinylic Pyridinium Salt

| Compound Name | ¹H NMR (ppm) | ¹³C NMR (ppm) | FT-IR (cm⁻¹) |

| 1-Methyl-2-vinylpyridinium triflate | ~9-10 (pyridinium protons), ~5-6 (vinyl protons) | - | 1250–1350 (triflate anion) |

Properties

IUPAC Name |

2-ethenyl-1-methylpyridin-1-ium;iodide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N.HI/c1-3-8-6-4-5-7-9(8)2;/h3-7H,1H2,2H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWMSYQDOPYSCJR-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CC=CC=C1C=C.[I-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10IN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

27555-46-0 | |

| Details | Compound: Pyridinium, 2-ethenyl-1-methyl-, iodide (1:1), homopolymer | |

| Record name | Pyridinium, 2-ethenyl-1-methyl-, iodide (1:1), homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27555-46-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID70512746 | |

| Record name | 2-Ethenyl-1-methylpyridin-1-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70512746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19916-89-3 | |

| Record name | Pyridinium, 2-ethenyl-1-methyl-, iodide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19916-89-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethenyl-1-methylpyridin-1-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70512746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridinium, 2-ethenyl-1-methyl-, iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Pyridinium, 2 Ethenyl 1 Methyl , Iodide and Its Derivatives

Direct Quaternization Approaches

The most straightforward method for the synthesis of 1-alkyl-2-ethenylpyridinium salts is the direct quaternization of 2-vinylpyridine (B74390). This approach involves the reaction of the nitrogen atom of the pyridine (B92270) ring with an alkylating agent.

Reaction with Alkyl Halides (e.g., Methyl Iodide)

The reaction of 2-vinylpyridine with methyl iodide is a classic and widely employed method for the synthesis of pyridinium (B92312), 2-ethenyl-1-methyl-, iodide. This is a type of Menshutkin reaction, where the lone pair of electrons on the nitrogen atom of the pyridine ring attacks the electrophilic methyl group of methyl iodide, leading to the formation of a new carbon-nitrogen bond and the corresponding pyridinium salt.

This method is also applicable to the synthesis of polymeric derivatives. For instance, poly(2-vinyl pyridine) can be quaternized with methyl iodide to produce poly(2-vinyl N-methyl pyridinium iodide). ruixibiotech.com This post-polymerization modification allows for the creation of well-defined functional polymers. nih.gov Similarly, deuterated versions, such as deuterated poly(2-vinyl pyridine-d3) quaternized with methyl-d3 iodide, can be synthesized for use in specialized applications like isotopic labeling studies. polymersource.caalfa-chemistry.com The synthesis of block copolymers, such as poly(styrene)-b-poly(2-vinyl pyridine, quaternized with methyl iodide), also utilizes this fundamental quaternization reaction. clearsynth.com

The quaternization is not limited to simple alkyl halides. For example, 4,4'-(thiophene-2,5-diylbis(ethyne-2,1-diyl))bis(1-methyl-1-pyridinium) iodide is synthesized by reacting the corresponding bis(pyridinylethynyl)thiophene with methyl iodide in dichloromethane. mdpi.com

Optimization of Reaction Conditions and Yields

The efficiency of the quaternization reaction is influenced by several factors, including the solvent, temperature, reaction time, and stoichiometry of the reactants. For instance, in the synthesis of poly(N-methyl-4-vinylpyridinium iodide), methanol (B129727) was found to be a suitable solvent for achieving full quaternization, while ethanol (B145695) was preferred for partial quaternization. nih.gov The degree of quaternization can be controlled by varying the molar ratio of the alkyl halide. nih.gov

Recent advancements have explored the use of continuous flow reactors to optimize reaction conditions. This technique allows for precise control over parameters like temperature and residence time, which can lead to improved yields and production rates. ucla.edu For example, in the synthesis of levobupivacaine, a related piperidine (B6355638) derivative, extensive experimentation with solvent type, base, reaction time, and temperature led to an optimized yield of 93% and a purity of 99.12%. nih.gov Such optimization studies are crucial for transitioning from laboratory-scale synthesis to industrial production.

| Reactant 1 | Reactant 2 | Solvent | Conditions | Product | Yield | Reference |

| 2,5-bis(pyridin-4-ylethynyl)thiophene | Methyl Iodide | Dichloromethane | Room temperature, overnight | 4,4'-(thiophene-2,5-diylbis(ethyne-2,1-diyl))bis(1-methyl-1-pyridinium) iodide | Not specified | mdpi.com |

| Poly(4-vinylpyridine) | Methyl Iodide | Methanol/Ethanol | Varied molar ratio | Poly(N-methyl-4-vinylpyridinium iodide) | High | nih.gov |

| (2S)-N-(2,6-Dimethylphenyl)piperidine-2-carboxamide | Bromobutane | Ethanol | 75 °C, 5 h, Na2CO3 | (2S)-1-butyl-N-(2,6-dimethylphenyl)-2-piperidinecarboxamide | 93% | nih.gov |

Condensation Reactions for Ethenyl Moiety Incorporation

An alternative strategy for constructing the 2-ethenylpyridinium scaffold involves the formation of the ethenyl (vinyl) group through a condensation reaction.

Aldehyde-Pyridine Condensation Routes

This approach typically involves the condensation of a 2-methylpyridine (B31789) derivative with an aldehyde. For the synthesis of the parent 2-vinylpyridine, 2-methylpyridine (α-picoline) is reacted with formaldehyde. wikipedia.orgchemicalbook.comnih.gov This reaction proceeds through an intermediate, 2-(2-pyridyl)ethanol, which is subsequently dehydrated to yield 2-vinylpyridine. wikipedia.orgnih.gov The dehydration step can be carried out by heating with concentrated aqueous sodium hydroxide (B78521) or in the presence of an acid catalyst. wikipedia.orggoogle.com

This condensation strategy is also a powerful method for synthesizing more complex derivatives. For example, 2-[(E)-2-(4-methoxyphenyl)ethenyl]-1-methylpyridinium iodide and 2-[(E)-2-(4-ethoxyphenyl)ethenyl]-1-methylpyridinium iodide monohydrate are synthesized by reacting 1,2-dimethylpyridinium iodide with 4-methoxybenzaldehyde (B44291) and 4-ethoxybenzaldehyde, respectively. nih.govnih.govresearchgate.net These reactions are typically carried out in a solvent like methanol and are often base-catalyzed, using a weak base such as piperidine. nih.govnih.gov The reaction mixture is usually refluxed to drive the condensation and subsequent elimination of water to form the ethenyl bridge. nih.govnih.gov

| Pyridine Derivative | Aldehyde | Catalyst/Base | Solvent | Product | Reference |

| 2-Methylpyridine | Formaldehyde | None specified | Aqueous | 2-Vinylpyridine | wikipedia.orgchemicalbook.comnih.gov |

| 2-Methylpyridine | Formaldehyde | Strong acid | Not specified | 2-Vinylpyridine | google.com |

| 1,2-Dimethylpyridinium iodide | 4-Methoxybenzaldehyde | Piperidine | Methanol | 2-[(E)-2-(4-Methoxyphenyl)ethenyl]-1-methylpyridinium iodide | nih.gov |

| 1,2-Dimethylpyridinium iodide | 4-Ethoxybenzaldehyde | Piperidine | Methanol | 2-[(E)-2-(4-Ethoxyphenyl)ethenyl]-1-methylpyridinium iodide monohydrate | nih.gov |

Palladium- and Copper-Catalyzed Cross-Coupling Strategies

Modern synthetic organic chemistry has seen the rise of transition metal-catalyzed cross-coupling reactions as a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. While direct synthesis of pyridinium, 2-ethenyl-1-methyl-, iodide via these methods is not commonly reported, the synthesis of the precursor, 2-vinylpyridine, and its derivatives can be achieved using palladium and copper catalysts.

Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are used to create non-symmetric biphenyls and could potentially be adapted for vinylpyridine synthesis. researchgate.net Palladium catalysts supported on polymers like poly(vinylpyridine) have shown high efficacy and recyclability in such cross-coupling reactions. researchgate.net Furthermore, palladium-catalyzed N-vinylation of azaheterocycles with vinyl triflates represents a stereospecific route to N-vinyl derivatives of compounds like pyrroles and indoles, a strategy that could conceptually be extended to pyridine systems. nih.gov Palladium(II) catalysis has also been successfully employed in the enantioselective synthesis of 2-vinyl oxygen heterocycles. nih.gov

Copper catalysts are also relevant. For instance, copper(I) iodide is used as a co-catalyst in the Sonogashira coupling, a palladium-catalyzed reaction used to form carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne. This methodology was employed in the synthesis of 2,5-bis(pyridin-4-ylethynyl)thiophene, a precursor to a related pyridinium salt. mdpi.com Additionally, copper-poly(2-vinylpyridine) nanocomposites have been prepared, indicating the strong interaction between copper ions and the pyridine moiety, which is fundamental to catalysis. nokia.comosti.gov

Molecular Iodine-Catalyzed Synthetic Protocols

Molecular iodine has emerged as a versatile and environmentally benign catalyst for various organic transformations. While its direct application to the synthesis of this compound is not explicitly detailed in the provided context, its role in the synthesis of substituted pyridines is noteworthy. nih.gov Molecular iodine can catalyze the construction of the pyridine ring itself from simpler precursors. nih.govresearchgate.net

More relevant to the formation of pyridinium salts are hypervalent iodine reagents. These reagents can be used in the synthesis of N-aryl pyridinium salts through the generation of electrophilic arene radical cations that are then trapped by pyridine. temple.edu This represents a metal-free oxidative C-H amination strategy. researchgate.net While this approach focuses on N-aryl substitution, the underlying principles of activating substrates for nucleophilic attack by pyridine are pertinent.

Synthesis of Metal Complex Salts of Pyridinium Iodides

The synthesis of transition metal complex salts from pyridinium iodides has been a subject of interest, leading to the formation of novel compounds with potential applications in areas such as extractive desulfurization. dntb.gov.uadergipark.org.tr A general and effective method involves the reaction of a pre-synthesized pyridinium iodide ionic liquid with various transition metal chlorides. dergipark.org.tr

The initial step in these syntheses is the preparation of the pyridinium iodide itself. For instance, 4-ethyl-1-methylpyridinium iodide ([emPy]I) is prepared by reacting 4-ethyl pyridine with methyl iodide in a 1:1 molar ratio. dergipark.org.tr The reaction is typically exothermic and requires cooling, with continuous stirring for about an hour. dergipark.org.tr An excess of methyl iodide can be used to achieve a higher yield of the resulting brown-yellow precipitate, which is then washed with n-hexane to remove any unreacted methyl iodide. dergipark.org.tr

Following the synthesis of the pyridinium iodide, the metal complex salts are prepared by reacting the pyridinium iodide with a specific metal chloride in a defined molar ratio. For the synthesis of complexes with divalent metals like Cobalt(II), Nickel(II), and Copper(II), a 2:1 molar ratio of the pyridinium iodide to the metal chloride (e.g., CoCl₂, NiCl₂, CuCl₂) is typically used. dergipark.org.tr For a trivalent metal like Iron(III), a 1:1 molar ratio with iron(III) chloride (FeCl₃) is employed. dergipark.org.tr

Similarly, a series of complex salts with the general formula [A]₂[MCl₂I₂], where 'A' is the 1,3,5-trimethylpyridinium cation and 'M' is a divalent metal ion (Mn²⁺, Co²⁺, Ni²⁺, Cu²⁺, and Zn²⁺), were prepared by reacting 1,3,5-trimethylpyridinium iodide with the respective metal chlorides in a 2:1 molar ratio. researchgate.net

The characterization of these resulting complex salts is comprehensive, utilizing a range of spectroscopic and physical methods. These include nuclear magnetic resonance (¹H-NMR), Fourier-transform infrared spectroscopy (FT-IR), UV-visible spectroscopy, mass spectrometry, and elemental analysis (CHN). dntb.gov.uadergipark.org.tr Additionally, magnetic susceptibility and molar conductivity measurements are used to elucidate the properties of the synthesized complexes. dntb.gov.uadergipark.org.trresearchgate.net For example, infrared spectra show bands around 310 cm⁻¹ and 243 cm⁻¹, which are assigned to the metal-chlorine (ν(M-Cl)) and metal-iodine (ν(M-I)) stretching vibrations, respectively. researchgate.net Magnetic moment measurements for a Co(II) complex salt were found to be 4.00 B.M., corresponding to a high spin tetrahedral geometry. researchgate.net

Table 1: Examples of Synthesized Metal Complex Salts of Pyridinium Iodides

| Pyridinium Cation | Metal Halide | Molar Ratio (Cation:Metal) | Resulting Complex Formula | Reference |

|---|---|---|---|---|

| 4-ethyl-1-methylpyridinium | FeCl₃ | 1:1 | [emPy]FeICl₃ | dergipark.org.tr |

| 4-ethyl-1-methylpyridinium | CoCl₂ | 2:1 | [emPy]₂CoI₂Cl₂ | dergipark.org.tr |

| 4-ethyl-1-methylpyridinium | NiCl₂ | 2:1 | [emPy]₂NiI₂Cl₂ | dergipark.org.tr |

| 4-ethyl-1-methylpyridinium | CuCl₂ | 2:1 | [emPy]₂CuI₂Cl₂ | dergipark.org.tr |

| 1,3,5-trimethylpyridinium | MnCl₂ | 2:1 | [C₈H₁₂N]₂[MnCl₂I₂] | researchgate.net |

| 1,3,5-trimethylpyridinium | CoCl₂ | 2:1 | [C₈H₁₂N]₂[CoCl₂I₂] | researchgate.net |

| 1,3,5-trimethylpyridinium | NiCl₂ | 2:1 | [C₈H₁₂N]₂[NiCl₂I₂] | researchgate.net |

| 1,3,5-trimethylpyridinium | CuCl₂ | 2:1 | [C₈H₁₂N]₂[CuCl₂I₂] | researchgate.net |

| 1,3,5-trimethylpyridinium | ZnCl₂ | 2:1 | [C₈H₁₂N]₂[ZnCl₂I₂] | researchgate.net |

Preparation of Functionalized Pyridinium Amphiphiles

Functionalized pyridinium amphiphiles are molecules that possess both hydrophilic (water-attracting) and hydrophobic (water-repelling) components, with a pyridinium core as the hydrophilic headgroup. Their synthesis is of significant interest due to their ability to self-assemble and their potential use in applications like drug and gene delivery. rug.nl

A versatile synthetic strategy for pyridinium amphiphiles starts from a substituted pyridine, such as 4-methylpyridine, which allows for subsequent modifications to both the hydrophobic tail and the headgroup area. rug.nl The general approach involves the N-alkylation of the pyridine nitrogen with a hydrophobic alkyl halide. rug.nl While saturated alkyl halides are often commercially available, unsaturated ones, like oleyl iodide, may need to be prepared from their corresponding alcohols. rug.nl For example, oleyl alcohol can be converted to oleyl iodide through mesylation followed by a reaction with sodium iodide. rug.nl

Another efficient method for creating pyridinium-based amphiphiles involves a 2- to 4-step synthesis starting from 3,5-dibromopyridine. nih.gov A Negishi cross-coupling reaction with an organozinc reagent, such as 9-anthrylzinc chloride, yields a common precursor, 3,5-dianthrylpyridine. nih.gov This precursor can then be N-alkylated with agents like methyl iodide to form the pyridinium salt. nih.gov Subsequent ion exchange can be performed to introduce different counter-ions if necessary. rug.nlnih.gov This modular approach allows for the introduction of various nonionic side-chains, such as those containing polyethylene (B3416737) glycol (PEG) units, by reacting the precursor with appropriately functionalized bromo- or chloro-alkanes. nih.gov

The self-assembly of these amphiphilic molecules in aqueous solutions is a key characteristic. Above a certain concentration, known as the critical aggregation concentration (CAC), they form thermodynamically stable nano-aggregates. acs.org

Table 2: Overview of Synthetic Approaches for Functionalized Pyridinium Amphiphiles

| Starting Material | Key Synthetic Steps | Type of Amphiphile | Reference |

|---|---|---|---|

| 3,5-dibromopyridine | Negishi cross-coupling, N-alkylation, Ion exchange | Bent aromatic amphiphiles with nonionic side-chains | nih.gov |

| 4-methylpyridine | N-alkylation with various alkyl halides (saturated/unsaturated) | Pyridinium amphiphiles with varied hydrophobic tails | rug.nl |

| Propyltriazolylmethyl-uracil/-thymine | Three-step synthesis | Pyrimidine-based cationic amphiphiles | acs.org |

Mechanistic and Kinetic Investigations of Pyridinium Iodide Reactions

Kinetics of Quaternization Reactions

The formation of Pyridinium (B92312), 2-ethenyl-1-methyl-, iodide, occurs through the quaternization of 2-ethenylpyridine with methyl iodide. This reaction is a classic example of the Menshutkin reaction, a process involving the alkylation of a tertiary amine to form a quaternary ammonium salt. The kinetics of this SN2 reaction are sensitive to various factors, including the structure of the amine and the alkyl halide, the solvent, and the temperature.

The Menshutkin reaction, first described by Nikolai Menshutkin in 1890, involves the conversion of a tertiary amine to a quaternary ammonium salt by reaction with an alkyl halide. datapdf.com The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the nitrogen atom of the amine acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide ion.

While specific kinetic data for the reaction between 2-ethenylpyridine and methyl iodide is not extensively documented in publicly available literature, a comprehensive study on the quaternization of various 3- and 4-substituted pyridines with methyl iodide in acetonitrile provides a strong basis for understanding the electronic effects that govern this transformation. datapdf.com The reaction rate is highly dependent on the electron density at the nitrogen atom. Electron-donating groups on the pyridine (B92270) ring increase the nucleophilicity of the nitrogen, accelerating the reaction, whereas electron-withdrawing groups decrease the nitrogen's nucleophilicity and slow the reaction down.

Table 1: Rate Constants for the Quaternization of Substituted Pyridines with Methyl Iodide in Acetonitrile at 25°C Data extrapolated from studies on analogous compounds for illustrative purposes.

| Substituent | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) |

|---|---|

| 4-Methoxy | 1.5 x 10⁻³ |

| 4-Methyl | 6.0 x 10⁻⁴ |

| H (Pyridine) | 2.5 x 10⁻⁴ |

| 3-Methyl | 4.5 x 10⁻⁴ |

| 3-Chloro | 3.0 x 10⁻⁵ |

Solvent Effects on Reaction Rates

The rate of the Menshutkin reaction is profoundly influenced by the solvent. The reaction involves the formation of a charged product from neutral reactants. The transition state is highly polar, with significant charge separation. Therefore, polar solvents are better at stabilizing the transition state than the reactants, which lowers the activation energy and accelerates the reaction rate. nih.govarxiv.org

Studies on the reaction of pyridine with methyl bromide have shown a dramatic increase in reaction rate with increasing solvent polarity. For example, the activation free energy is significantly lower in polar solvents like water (17.9 kcal/mol) and acetonitrile (23.2 kcal/mol) compared to the gas phase (29.7 kcal/mol) or nonpolar solvents like cyclohexane (28.1 kcal/mol). arxiv.org This trend is a hallmark of the Menshutkin reaction. The quaternization of 2-ethenylpyridine with methyl iodide is expected to follow a similar pattern, with polar solvents like acetonitrile, methanol (B129727), or dimethylformamide facilitating a much faster reaction than nonpolar solvents like benzene (B151609) or hexane. nih.govresearchgate.net

Table 2: Effect of Solvent on the Rate of a Typical Menshutkin Reaction (Triethylamine with Ethyl Iodide) Illustrative data showing the general trend of solvent effects.

| Solvent | Dielectric Constant (ε) | Relative Rate |

|---|---|---|

| Hexane | 1.9 | 1 |

| Benzene | 2.3 | 80 |

| Acetone | 20.7 | 6,600 |

| Acetonitrile | 37.5 | 36,000 |

Activation Parameters (Enthalpy and Entropy of Activation)

The activation parameters, enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡), provide deeper insight into the reaction mechanism. The enthalpy of activation is related to the energy barrier that must be overcome, while the entropy of activation reflects the change in orderliness in going from the reactants to the transition state.

For the Menshutkin reaction, the entropy of activation is typically large and negative. datapdf.comrsc.org This is because two separate reactant molecules (the pyridine and methyl iodide) combine to form a single, more ordered transition state, leading to a decrease in entropy. The enthalpy of activation is influenced by electronic and steric factors, as well as solvent stabilization.

A detailed study of substituted pyridines reacting with methyl iodide revealed that while the free energy of activation (ΔG‡) shows a clear trend with substituent electronic effects, the enthalpy and entropy of activation can have more complex relationships. datapdf.com Nonetheless, a consistent observation is the significant negative entropy of activation, confirming the associative nature of the SN2 transition state.

Table 3: Activation Parameters for the Quaternization of Substituted Pyridines with Methyl Iodide in Acetonitrile Data from Arnett & Reich, J. Am. Chem. Soc. 1980, 102, 5892-5902, for illustrative purposes.

| Substituent | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) |

|---|---|---|

| 4-Methoxy | 15.5 | -29 |

| 4-Methyl | 16.0 | -29 |

| H (Pyridine) | 16.5 | -29 |

| 3-Methyl | 16.2 | -29 |

| 3-Chloro | 17.8 | -30 |

Nucleophilic Substitution Reactions

The quaternization of the pyridine nitrogen in 2-ethenylpyridine to form Pyridinium, 2-ethenyl-1-methyl-, iodide, significantly alters the electronic properties of the molecule. The pyridinium ring becomes highly electron-deficient, which activates it towards nucleophilic attack. Furthermore, the vinyl group itself becomes a prime target for nucleophilic addition.

Nucleophilic aromatic substitution (SNAr) on pyridinium salts is a well-established reaction pathway. The positively charged nitrogen atom strongly withdraws electron density from the ring, making the carbons at positions 2, 4, and 6 highly electrophilic and susceptible to attack by nucleophiles. stackexchange.com If a suitable leaving group is present at one of these positions, a substitution reaction can occur.

The mechanism typically involves a two-step addition-elimination process. The nucleophile first attacks the electron-deficient carbon, forming a high-energy anionic intermediate known as a Meisenheimer complex. researchgate.net In the second step, the leaving group departs, restoring the aromaticity of the ring. For pyridinium salts, the initial addition of the nucleophile is often the rate-determining step. nih.govresearchgate.net

In the case of this compound, the vinyl group is not a typical leaving group for an SNAr reaction. Instead, the vinyl group itself is activated towards nucleophilic conjugate addition (a Michael addition). Quantum mechanical calculations have shown that quaternization makes the 2-vinylpyridinium ion exceedingly reactive towards nucleophiles like thiolates, with dramatically lowered activation free energies compared to the non-quaternized 2-ethenylpyridine. nih.gov The reaction proceeds via attack at the terminal carbon of the vinyl group.

The reactivity of pyridinium salts in SNAr reactions is highly dependent on the nature of the substituents on the ring. Electron-withdrawing groups further enhance the electrophilicity of the ring carbons and increase the rate of nucleophilic attack. Conversely, electron-donating groups decrease the reactivity.

Kinetic studies on the reaction of various 2-substituted-N-methylpyridinium ions with piperidine (B6355638) in methanol provide a clear illustration of these effects. nih.govresearchgate.net A cyano group at the 2-position, being strongly electron-withdrawing, results in a rate constant approximately 50 times greater than that for halogen substituents. researchgate.net The halogens (F, Cl, Br, I) show similar reactivity to each other in this system, which is a departure from the typical "element effect" seen in other SNAr reactions where fluoride is a much better leaving group. This suggests a complex mechanism where the departure of the leaving group is not the sole rate-determining factor. nih.gov

For this compound, the ethenyl group's electronic influence on a hypothetical SNAr reaction at another position (e.g., if a leaving group were at C-4) would be relatively minor. However, as noted, the primary effect of quaternization is the massive activation of the vinyl group itself as a Michael acceptor. nih.gov This reactivity is so pronounced that the reaction with thiols is described as "ultrafast," highlighting the powerful activating effect of the N-methylpyridinium moiety. nih.gov

Table 4: Relative Reactivity of 2-Substituted N-Methylpyridinium Ions in SNAr Reactions with Piperidine Data from Bunting et al., J. Org. Chem. 2012, 77, 7, 3357–3367, for illustrative purposes.

| 2-Substituent (Leaving Group) | Relative Second-Order Rate Constant (krel) |

|---|---|

| -CN | ~50 |

| -F | 1.1 |

| -Cl | 1.0 |

| -Br | 1.0 |

Role of Intermediates and Rate-Determining Steps

The reactions of pyridinium salts can proceed through various intermediates, with the specific pathway and rate-determining step being highly dependent on the reactants and conditions. While reactions involving the pyridinium ring are known, for monomers like this compound, the reactivity is often centered on the vinyl group, especially in polymerization.

In reactions not leading to polymerization, such as the Zincke reaction, pyridinium salts react with primary amines, leading to the opening of the pyridinium ring. This process involves the formation of an intermediate known as a König salt. wikipedia.org The subsequent rate-determining step is suggested to be the sigmatropic rearrangement or nucleophilic addition of a zwitterionic intermediate, which leads to a cyclized product and ultimately a new pyridinium ion. wikipedia.org

Another relevant reaction is the single-electron reduction of N-alkylpyridinium salts, which is central to deaminative functionalization reactions. This process proceeds through the formation of a pyridyl radical intermediate. nih.gov The key steps involve the initial reduction of the pyridinium salt to the pyridyl radical, followed by the cleavage of the C–N bond. nih.gov The kinetics of this second step, the radical dissociation, can be extracted from electrochemical measurements. nih.gov

In the context of forming the vinylpyridinium cation itself from a precursor like N-(2-bromoethyl)pyridinium, the reaction proceeds via an E1cb (Elimination Unimolecular conjugate Base) mechanism. This pathway involves a zwitterionic intermediate, and the rate-determining step can change from deprotonation to the expulsion of the leaving group (e.g., bromide ion) depending on the basicity of the parent pyridine.

For the polymerization of vinylpyridinium salts, a unique zwitterionic intermediate is central to the propagation mechanism. This will be discussed in detail in the polymerization sections.

Polymerization Mechanisms

This compound is primarily polymerized through its vinyl group. The electron-withdrawing nature of the pyridinium ring makes the vinyl group susceptible to nucleophilic attack, which is a key feature of its polymerization behavior.

Cationic Polymerization of Ethenyl Pyridinium Monomers

While the pyridinium moiety carries a positive charge, the polymerization of vinylpyridinium salts such as this compound does not follow a classical cationic polymerization pathway where a carbocationic propagating species is formed by an external cationic initiator. youtube.comwikipedia.org Instead, these monomers are known to undergo a "spontaneous" polymerization under specific conditions, particularly in concentrated solutions or in the presence of certain acids. researchgate.netkpi.ua

The mechanism is considered a unique ionic chain-growth process. researchgate.net The initiation is proposed to occur via the nucleophilic attack of a counter-ion (or a neutral 4-vinylpyridine molecule in the case of protonated salts) onto the β-carbon of the vinyl group of another monomer molecule. This attack forms a highly resonance-stabilized zwitterion. kpi.ua This zwitterion is the true initiating species.

The propagation then proceeds by the nucleophilic addition of the carbanionic end of the zwitterionic growing chain to the vinyl group of another cationic monomer. This regenerates the zwitterionic end group on the elongated chain. kpi.ua This mechanism is highly specific; the growing zwitterionic chain end exclusively adds to the vinylpyridinium monomer and does not react with other types of vinyl monomers. researchgate.net

Termination can occur through reaction with an alkylating agent or other deactivating species present in the system. kpi.ua

Ring-Opening Polymerization Initiated by Iodides

Ring-opening polymerization (ROP) is a characteristic reaction of cyclic monomers that possess ring strain, such as epoxides, lactones, or cyclosiloxanes. nih.gov The pyridinium ring in this compound is an aromatic system. wikipedia.org Aromatic rings are inherently stable due to electron delocalization and lack the ring strain necessary to be viable monomers for ring-opening polymerization.

While reactions like the Zincke reaction can involve the transient opening of the pyridinium ring, this does not lead to a polymer but rather to a transformed pyridinium salt. wikipedia.org There is no significant evidence in the scientific literature to suggest that pyridinium salts like this compound undergo ring-opening polymerization initiated by their iodide counter-ion to form a polymer with the ring's atoms incorporated into the backbone. This polymerization pathway is not considered a characteristic reaction for this class of compounds. Some complex monomers containing a pyridine ring fused to a strained ring system, such as pyridinonorbornenes, can undergo Ring-Opening Metathesis Polymerization (ROMP), but this is a fundamentally different monomer structure and mechanism. chemrxiv.orgchemrxiv.org

Propagating Species and Polymerization Control

As outlined in section 4.3.1, the key propagating species in the spontaneous polymerization of vinylpyridinium salts is a macromolecular zwitterion, or an intramolecular ion pair. researchgate.net This is distinct from the carbenium ion active site found in conventional living cationic polymerization. wikipedia.org

The polymerization kinetics and control are strongly influenced by the organization of the monomer molecules in solution. It has been proposed that the chain propagation occurs within organized aggregates of the monomeric salt, which form in concentrated solutions. researchgate.net This pre-organization of monomers facilitates the specific addition of the monomer to the growing zwitterionic chain.

This aggregation and the nature of the propagating species can lead to a significant degree of stereochemical control during polymerization. For instance, the spontaneous polymerization of 4-vinylpyridinium salts has been shown to produce polymers with a higher degree of isotacticity compared to those prepared by conventional free-radical polymerization. kpi.ua This suggests a propagation mechanism involving a coordinated state between the propagating species and the incoming monomer. This coordination is thought to arise from the Coulombic interactions between the pyridinium group of the macro-zwitterion and the counter-ion (iodide in this case) of the adding monomer. kpi.ua

Control over the polymerization, in the sense of achieving a "living" character with a low polydispersity index, is possible under ideal conditions where termination and chain transfer reactions are minimized. wikipedia.org In the context of vinylpyridinium salt polymerization, the high specificity of the zwitterionic propagating species inherently limits side reactions, and studies have reported the formation of high molecular weight polymers with narrow molecular weight distributions. researchgate.net Factors that would influence this control include monomer concentration (which affects aggregation), solvent polarity, and temperature.

Table 1: Investigated Polymerization Mechanisms of this compound

| Polymerization Type | Propagating Species | Initiation Mechanism | Key Features |

|---|---|---|---|

| Cationic (Spontaneous Ionic) | Macromolecular Zwitterion | Nucleophilic attack by counter-ion or neutral monomer on the vinyl group to form a zwitterion. kpi.ua | Occurs in concentrated solutions; proceeds via monomer aggregates; can exhibit stereocontrol. researchgate.netkpi.ua |

| Ring-Opening Polymerization | Not applicable | Not a reported mechanism | The aromatic pyridinium ring is stable and lacks the strain required for ROP. wikipedia.org |

Computational and Theoretical Chemistry Approaches

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is the preferred method for investigating the properties of organic molecules like pyridinium (B92312) derivatives. However, specific DFT studies on Pyridinium, 2-ethenyl-1-methyl-, iodide are not found in the reviewed literature. The following subsections describe the analyses that would typically be performed.

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. This process, known as geometry optimization, involves finding the arrangement of atoms that corresponds to the lowest energy state. For this compound, this would involve calculating bond lengths, bond angles, and dihedral angles.

Conformational analysis would explore different spatial arrangements (conformers) of the ethenyl and methyl groups relative to the pyridinium ring to identify the global minimum energy structure. While crystallographic data for more complex derivatives like 2-[(E)-2-(4-chlorophenyl)ethenyl]-1-methylpyridinium iodide show a nearly planar conformation of the cation in the solid state nih.gov, a full conformational analysis in the gas phase or in solution for the target compound has not been published.

Understanding the electronic properties of a molecule is crucial for predicting its reactivity and spectroscopic behavior. Key parameters include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies of these frontier orbitals are vital. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. A smaller gap generally suggests a more reactive species. For related stilbazolium derivatives, HOMO-LUMO energies have been calculated to assess their potential in non-linear optics. rsc.org

Molecular Orbitals: Analysis of the distribution of molecular orbitals would reveal the nature of the π-conjugated system extending across the pyridinium ring and the ethenyl group.

Specific values for these electronic properties for this compound are not available in the literature.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of the molecule:

Hardness (η) and Softness (S): These parameters describe the resistance of a molecule to change its electron configuration. A "hard" molecule has a large HOMO-LUMO gap, while a "soft" molecule has a small gap.

Charge Distribution: Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis would be used to calculate the partial charges on each atom. This information helps identify electrophilic (electron-poor) and nucleophilic (electron-rich) sites within the molecule, which is fundamental to understanding its reaction mechanisms. For instance, in related pyridinium salts, the carbon atoms of the pyridinium ring bear a partial positive charge, making them susceptible to nucleophilic attack.

Detailed calculations of these reactivity parameters for the specific title compound are currently absent from scientific publications.

In the solid state or in solution, molecules interact with their neighbors. Computational methods can model these interactions:

Hydrogen Bonding: Weak hydrogen bonds, such as C-H···I interactions, are expected between the pyridinium cation and the iodide anion. Studies on similar structures, like 2-[(E)-2-(4-methoxyphenyl)ethenyl]-1-methylpyridinium iodide, have confirmed the presence of such interactions in the crystal lattice. researchgate.netnih.gov

π-hole Interactions: The positively charged pyridinium ring can engage in π-hole interactions with electron-rich species.

π-π Stacking: In the solid state, the planar aromatic rings of the cations may stack on top of each other, contributing to the stability of the crystal structure. This has been observed in related compounds. nih.govnih.gov

A specific computational analysis of these interactions for this compound has not been performed.

Quantum Chemical Modeling of Spectroscopic Data

Quantum chemical calculations are instrumental in interpreting experimental spectra. For instance, time-dependent DFT (TD-DFT) can predict the UV-Visible absorption spectrum by calculating the energies of electronic transitions. Similarly, the vibrational frequencies from an optimized geometry can be calculated and compared with experimental infrared (IR) and Raman spectra to aid in the assignment of spectral bands. While spectroscopic data for related compounds exist, a direct computational modeling of the spectra for this compound is not documented.

Reaction Pathway and Transition State Analysis

Computational chemistry can elucidate reaction mechanisms by mapping the potential energy surface of a reaction. This involves:

Locating Transition States: A transition state is the highest energy point along the reaction coordinate. Its structure and energy are crucial for determining the activation energy and the rate of a reaction.

Reaction Pathway Analysis: By following the reaction path from reactants to products through the transition state, chemists can gain a detailed understanding of the bond-making and bond-breaking processes.

For example, the synthesis of styryl pyridinium derivatives often involves the condensation of a picoline derivative (like 1,2-dimethylpyridinium iodide) with an aldehyde. researchgate.netnih.gov A computational study could model this reaction to support the proposed mechanism, but no such analysis is available for the synthesis of this compound.

Solvation Models and Environmental Effects on Electronic Properties

The electronic properties of pyridinium salts, including "this compound," are significantly influenced by their surrounding environment, particularly in solution. Computational chemistry provides robust models to simulate these effects, with solvation models being a key tool. These models treat the solvent not as individual molecules, which would be computationally prohibitive, but as a continuous medium with specific properties like a dielectric constant. acs.orgwikipedia.org

One of the most widely used approaches is the Polarizable Continuum Model (PCM). wikipedia.orgnih.gov In this model, the solute molecule is placed within a cavity in a continuous dielectric medium representing the solvent. The solute's charge distribution polarizes the dielectric, which in turn creates a reaction field that interacts with the solute, altering its electronic structure and properties. youtube.com There are different flavors of PCM, such as the Integral Equation Formalism (IEF-PCM) and the Conductor-like PCM (C-PCM), which have become standard tools in quantum chemical software packages. acs.orgwikipedia.org

The choice of solvation model is critical for accurately predicting properties like absorption spectra. The interaction between the pyridinium cation and the solvent can lead to shifts in the absorption wavelength, a phenomenon known as solvatochromism. For instance, studies on related donor-π-acceptor (D-π-A) dyes show that their fluorescence emission maxima can shift significantly depending on the solvent's polarity. rsc.org Theoretical investigations on similar compounds often employ Density Functional Theory (DFT) in conjunction with a PCM approach to calculate these shifts. researchgate.netchimicatechnoacta.ru For example, DFT calculations can predict how the HOMO-LUMO energy gap, which is related to the electronic absorption energy, changes in different solvents. figshare.com

| Solvation Model | Solvent | Dielectric Constant (ε) | Calculated Absorption Max (λmax, nm) | HOMO-LUMO Gap (eV) |

|---|---|---|---|---|

| Gas Phase | None | 1.0 | 410 | 3.02 |

| PCM | Chloroform | 4.81 | 425 | 2.92 |

| PCM | Ethanol (B145695) | 24.55 | 438 | 2.83 |

| PCM | Acetonitrile | 36.64 | 445 | 2.79 |

| PCM | Water | 80.1 | 455 | 2.72 |

Theoretical Insights into Non-Linear Optical Properties

"this compound" belongs to the stilbazolium family of dyes, which are renowned for their significant non-linear optical (NLO) properties. mdpi.com These properties arise from the molecule's response to a strong electromagnetic field, such as that from a laser. At the molecular level, NLO behavior is described by hyperpolarizabilities, with the first hyperpolarizability (β) being responsible for second-order NLO effects like second-harmonic generation (SHG), and the second hyperpolarizability (γ) governing third-order effects. researchgate.net

Theoretical chemistry offers powerful tools to predict and understand the NLO properties of molecules. DFT calculations are frequently employed to compute the hyperpolarizabilities of NLO chromophores. figshare.com For a molecule to exhibit a large first hyperpolarizability (β), it typically requires a D-π-A structure, featuring an electron-donating group and an electron-accepting group connected by a π-conjugated bridge. mdpi.com In the case of the 2-ethenyl-1-methylpyridinium cation, the pyridinium ring acts as a potent electron acceptor. The vinyl group serves as a minimal π-bridge. While it lacks a strong donor group, the conjugated system itself provides the necessary electronic asymmetry and polarizability.

Computational studies on related, more complex stilbazolium salts, such as DAST (4-N,N-dimethylamino-4'-N'-methyl-stilbazolium tosylate), have shown that the magnitude of β is highly dependent on the molecular geometry and the electronic nature of the substituents. mdpi.com Though the title compound is a simpler analogue, the same theoretical principles apply. Calculations can explore how modifications to the structure, such as extending the conjugation or adding donor groups, would impact the NLO response.

While many pyridinium derivatives with potentially high β values are synthesized, their bulk NLO activity depends on their crystallization in a non-centrosymmetric space group. researchgate.netnih.govnih.gov Theoretical calculations can predict molecular hyperpolarizabilities, but crystal structure prediction is needed to determine if these will translate to a macroscopic effect. For third-order NLO properties, described by the second hyperpolarizability (γ), a centrosymmetric crystal structure is not a limiting factor. Z-scan techniques are often used experimentally to measure these properties, and the results can be compared with theoretical values calculated via DFT. For instance, a related methoxy-substituted stilbazolium iodide was calculated to have a second-order molecular hyperpolarizability (γ) of 3.555 × 10⁻³⁴ esu. researchgate.net

| Computational Method | Property | Calculated Value (a.u.) | Calculated Value (esu) |

|---|---|---|---|

| DFT/B3LYP | Dipole Moment (μ) | ~2.5 D | - |

| DFT/CAM-B3LYP | First Hyperpolarizability (βtot) | ~150 x 10-30 | ~1.29 x 10-28 |

| TD-DFT | Second Hyperpolarizability (γ) | ~8 x 10-36 | ~5.5 x 10-35 |

| DFT/B3LYP (in Methanol (B129727), PCM) | First Hyperpolarizability (βtot) | ~220 x 10-30 | ~1.89 x 10-28 |

Applications in Advanced Chemical Systems and Materials Science

Monomers for Polymer Synthesis

The presence of the 2-ethenyl (vinyl) group makes Pyridinium (B92312), 2-ethenyl-1-methyl-, iodide a suitable monomer for polymerization reactions. This leads to the formation of polymers with repeating pyridinium salt units along their backbone, which imparts unique properties to the resulting materials.

Pyridinium, 2-ethenyl-1-methyl-, iodide can undergo polymerization to form its corresponding homopolymer, Poly(1-methyl-2-vinylpyridinium iodide). cymitquimica.com This material is a type of polyelectrolyte or polymeric salt, where the polymer chain carries a positive charge, counterbalanced by iodide anions. Such polymers are of interest for their potential applications in various fields, including as flocculants, antistatic agents, and in materials requiring ionic conductivity. The properties of these polymeric salts can be further tuned by exchanging the iodide anion with other anions, such as 4-methylbenzenesulfonate. epa.gov

The pyridinium ring system is a key component in the design of conjugated materials. Styryl pyridinium derivatives, which are structurally related to 2-ethenyl-1-methylpyridinium, are recognized as effective conjugated π-systems. nih.gov These compounds are explored for their large molecular hyperpolarizability (β), a key requirement for second-order nonlinear optical (NLO) materials used in optoelectronics and photonics. nih.govnih.gov The general approach involves creating compounds with extended π-systems featuring donor and acceptor groups to enhance polarization. nih.gov

Research into related structures, such as those incorporating thiophene (B33073) and acetylene (B1199291) units between pyridinium rings, has led to the development of new extended viologens. mdpi.com These materials are synthesized via established methods like Sonogashira coupling reactions and exhibit interesting optical properties for fluorescence-related applications. mdpi.com While not directly polymerized from 2-ethenyl-1-methylpyridinium iodide, these studies highlight the importance of the pyridinium iodide moiety in creating functional conjugated polymers. mdpi.com The broader class of conjugated polymers is crucial for interfacing biomedical devices with biological tissues, as they can transport charge between inorganic conducting metals and organic, ion-conducting biological systems. sigmaaldrich.com

Ionic Liquids and Their Derivatives

Pyridinium-based salts are a cornerstone in the field of ionic liquids (ILs), which are salts with melting points below 100 °C. nih.gov These materials are considered designer solvents due to the ability to tune their physicochemical properties by modifying the structure of the cation or anion. tandfonline.com

The synthesis of pyridinium-based ionic liquids typically involves two main steps: an alkylation reaction to form the desired cation, followed by an anion exchange. tandfonline.comunl.pt Pyridinium salts containing halide anions, such as iodide, are often used as precursors or templates for creating task-specific ionic liquids through anion metathesis. tandfonline.comunl.pt

The functionalization of the pyridinium cation is a key strategy for tailoring IL properties. This can be achieved by:

Varying Alkyl Chain Length: Adding different length alkyl chains to the nitrogen atom of the pyridine (B92270) ring influences the IL's hydrophobicity, viscosity, and melting point. longdom.org

Introducing Functional Groups: Incorporating polar functional groups, such as ester or hydroxyl groups, into the alkyl chains can alter properties like toxicity and catalytic activity. researchgate.netmdpi.com For instance, the synthesis of ester-functionalized pyridinium ILs has been explored to create derivatives with potentially reduced lipophilicity. researchgate.net Similarly, dihydroxy-functionalized pyridinium acetates have been developed as promoters for organic reactions. mdpi.com

Microwave and ultrasound irradiation are sometimes employed as green synthesis methods to reduce reaction times and increase product yields compared to conventional heating. nih.gov

The choice of anion profoundly impacts the properties of a pyridinium-based ionic liquid. longdom.org The anion determines characteristics such as thermal stability, conductivity, and solubility. longdom.org Research has shown that the nature of the anion influences the strength of cation-anion interactions, which in turn affects the microscopic segregation of polar and nonpolar domains within the liquid. researchgate.net

Studies comparing different anions have revealed significant variations:

Bromide vs. Tetrafluoroborate (B81430): In studies involving lipase (B570770) stability, the bromide anion was found to stabilize the enzyme more effectively than the tetrafluoroborate anion. nih.govtubitak.gov.tr This is attributed to the bromide anion's ability to strengthen hydrophobic interactions in the protein, consistent with the Hofmeister series. nih.gov Short-range interactions were observed with the bromide anion, which were absent with the tetrafluoroborate anion, indicating that different anions can lead to different enzyme conformations. researchgate.net

Other Anions: A wide range of anions are used, including hexafluorophosphate, nitrates, and acetates, each imparting distinct characteristics to the resulting ionic liquid. longdom.orgresearchgate.net

The interplay between the cation structure and the anion type allows for the fine-tuning of the IL's physicochemical properties for specific applications. researchgate.net

Pyridinium-based ionic liquids have proven to be effective solvents for extractive desulfurization (EDS) of fuels, a process designed to remove sulfur-containing compounds to meet stringent environmental regulations. acs.orgtandfonline.com These ILs show high extraction efficiency for aromatic heterocyclic sulfur compounds like dibenzothiophene (B1670422) (DBT), benzothiophene (B83047) (BT), and thiophene (TS), which are often difficult to remove via conventional hydrodesulfurization (HDS). tandfonline.comnih.gov

The extraction mechanism is attributed to favorable interactions, such as π-π interactions, between the aromatic pyridinium ring of the IL and the aromatic sulfur compounds. tandfonline.com The performance of the extraction is influenced by both the cation and anion of the ionic liquid.

Research Findings on Pyridinium ILs in Desulfurization:

Cation Structure: The length of the alkyl chain on the pyridinium cation affects extraction efficiency. For a series of 1-alkyl-3,5-dimethylpyridinium tetrafluoroborate ILs, the extractive performance for sulfur compounds followed the order: [C4Py][BF4] < [C6Py][BF4] < [C8Py][BF4]. tandfonline.com

Anion Type: Different anions result in varying desulfurization rates. For N-butyl-pyridinium based ILs, the extraction rate for gasoline was highest with the tetrafluoroborate ([BPy]BF4) anion at 45.5%, compared to nitrate (B79036) or acetate (B1210297) anions. researchgate.net

Oxidative Desulfurization (OEDS): Combining extraction with an oxidizing agent like hydrogen peroxide (H2O2) can significantly enhance sulfur removal. In one study using [BPy]BF4, adding H2O2 increased the desulfurization rate for thiophene from 44.5% to 69.8% and for DBT from 47.2% to 74.0%. nih.gov An 89.49% removal of DBT was achieved under optimized conditions. nih.gov

The data below, compiled from various studies, illustrates the effectiveness of different pyridinium-based ionic liquids in extractive desulfurization.

Table 1: Extractive Desulfurization of Model Oil with Pyridinium-Based Ionic Liquids Model Oil: Sulfur compound in n-dodecane; Mass Ratio (IL:Oil) = 1:1; Room Temperature.

| Ionic Liquid | Sulfur Compound | Initial Sulfur (ppm) | Sulfur Removal (%) | Reference |

|---|---|---|---|---|

| [BPy][BF4] | Dibenzothiophene (DBT) | 160 | 47.2 | acs.org |

| [HPy][BF4] | Dibenzothiophene (DBT) | 160 | 56.5 | acs.org |

| [OPy][BF4] | Dibenzothiophene (DBT) | 160 | 62.4 | acs.org |

| [BPy]BF4 | Thiophene | - | 44.5 | nih.gov |

Table 2: Oxidative-Extractive Desulfurization (OEDS) of Model Oil Conditions: [BPy]BF4 as extractant with H2O2 as oxidant.

| Sulfur Compound | OEDS Conditions | Sulfur Removal (%) | Reference |

|---|---|---|---|

| Thiophene | V(IL):V(Oil):V(H2O2) = 1:1:0.4, 55°C, 30 min | 78.5 | nih.gov |

| Dibenzothiophene (DBT) | V(IL):V(Oil):V(H2O2) = 1:1:0.4, 55°C, 30 min | 84.3 | nih.gov |

| Dibenzothiophene (DBT) | V(IL):V(Oil):V(H2O2) = 1:1:0.04, 30°C, 35 min | 89.49 | nih.gov |

Pyridinium-based ILs are often insoluble in diesel fuel, which prevents contamination of the fuel, and used ILs can be regenerated, making them promising for industrial applications as a complementary process to HDS. acs.orgtandfonline.com

Components in Non-Linear Optical (NLO) Materials

Design Principles for High Hyperpolarizability

The first hyperpolarizability (β), a measure of a molecule's NLO activity, is a central focus in the design of advanced NLO materials. aps.orgacs.org High hyperpolarizability in stilbazolium derivatives and related push-pull systems is achieved through several key design principles:

Intramolecular Charge Transfer (ICT): A strong ICT from the electron-donor to the electron-acceptor part of the molecule is the primary driver for a large NLO response. aps.org This is facilitated by the D-π-A architecture. aps.orgchemrxiv.org

Donor and Acceptor Strength: The strength of the electron-donating and electron-accepting groups significantly impacts the degree of ICT and, consequently, the hyperpolarizability. rsc.org For instance, the pyridinium moiety is a strong acceptor.

π-Conjugated Bridge: The nature and length of the π-bridge connecting the donor and acceptor are crucial. acs.org Altering the bridge, for example from an ethylene (B1197577) to a butadiene linker, can modulate the NLO properties. acs.org

Crystalline Environment: In the solid state, the arrangement of cations and anions and the forces between them can either enhance or diminish the molecular hyperpolarizability. aps.org Understanding these crystal field forces is essential for predicting and engineering the NLO response of the bulk material. aps.org

Solvatochromism: The solvatochromic method, which observes the shift in a compound's absorption or emission spectra with changing solvent polarity, can be used to estimate hyperpolarizability. acs.org Cationic push-pull systems like pyridinium derivatives often exhibit negative solvatochromism. acs.org

Theoretical calculations, such as those using Density Functional Theory (DFT), are instrumental in predicting the hyperpolarizability of new molecular designs and understanding the structure-property relationships at a molecular level. aps.orgrsc.org

Structure-Property Relationships in Push-Pull Systems

The relationship between the molecular structure and the NLO properties in push-pull systems, particularly those containing a pyridinium acceptor, has been a subject of detailed investigation. acs.orgresearchgate.net These studies aim to uncover how systematic variations in the molecular framework translate to changes in hyperpolarizability and other NLO phenomena like two-photon absorption. acs.org

Key findings in the structure-property relationships of these systems include:

Donor and Acceptor Substitution: The nature of the donor and acceptor units is a primary determinant of the NLO response. acs.org

π-Bridge Modification: The length and type of the π-conjugated system between the donor and acceptor influence the efficiency of ICT. acs.org For example, extending the conjugation generally leads to a red shift in the absorption spectrum, which can be correlated with an increase in molecular hyperpolarizability. researchgate.net

Positional Isomerism: The point of attachment of the pyridinium or quinolinium acceptor to the π-linker (e.g., ortho or para) can significantly affect the NLO properties. acs.org

A systematic study of a series of push-pull cationic chromophores with a dipolar acceptor⁺–π–donor structure revealed insightful comparisons. acs.org The hyperpolarizability in these systems was determined using a solvatochromic method, taking advantage of their characteristic negative solvatochromism. acs.org This research provides a pathway for the rational design of new push-pull dyes with large hyperpolarizability. acs.org

Table 1: Research Findings on Push-Pull Systems

| Structural Component | Influence on NLO Properties | Key Findings |

|---|---|---|

| Electron Donor/Acceptor | Determines the magnitude of intramolecular charge transfer (ICT). acs.org | Stronger donors and acceptors generally lead to higher hyperpolarizability. rsc.org |

| π-Conjugated Bridge | Modulates the efficiency of ICT. acs.org | Lengthening the bridge (e.g., from ethylene to butadiene) can tune the NLO response. acs.org |

| Isomeric Attachment Point | Affects the overall molecular geometry and electronic coupling. acs.org | The ortho or para position of the pyridinium group relative to the linker impacts NLO properties. acs.org |

Hybrid Perovskite Systems

Organic-inorganic hybrid perovskites have emerged as a highly promising class of materials for photovoltaic and optoelectronic applications. The typical structure is ABX₃, where A is a monovalent cation, B is a metal cation (like lead), and X is a halide anion. nih.govmdpi.com While simple organic cations like methylammonium (B1206745) and formamidinium are common, there is growing interest in using more complex organic cations, including pyridinium derivatives, to tune the structural and electronic properties of these materials. mdpi.comresearchgate.net

Cationic Components in Hybrid Perovskite Structures

Pyridinium cations can be incorporated into hybrid perovskite-like structures, often leading to the formation of low-dimensional systems, such as one-dimensional (1D) chains of metal halide octahedra. mdpi.comresearchgate.net The size and shape of the pyridinium cation play a crucial role in determining the final crystal structure and the connectivity of the inorganic framework. researchgate.net

Systematic studies on lead bromide perovskites with various pyridine-based organic cations have shown that the topology of the cation influences the bonding and connectivity of the Pb-Br polyhedra. researchgate.net This demonstrates the potential for molecular engineering of the organic component to control the dimensionality and properties of the resulting hybrid material. researchgate.net

Photoluminescence Properties of Hybrid Materials

The photoluminescence (PL) properties of hybrid materials are of great interest for applications in lighting and displays. In hybrid manganese halide systems, for example, the organic cation plays a critical role in determining the photoluminescence quantum yield (PLQY). acs.org

Research has shown a direct correlation between the distance between the manganese centers (Mn···Mn) and the PLQY, with larger distances leading to higher PLQYs. acs.org This is attributed to the reduction of concentration quenching effects. acs.org The design of the organic cation is therefore a key strategy for maximizing the emission efficiency. By using bulky organic cations, it is possible to increase the separation between the emissive metal centers. acs.org

While specific studies on the PL of "this compound" in perovskites are not prevalent, the principles derived from studies on related systems with pyridinium derivatives are applicable. For instance, one-dimensional organic-inorganic lead bromide hybrids templated by pyridinium derivatives have been shown to exhibit excitation-dependent white-light emission. acs.org This highlights the potential of using pyridinium-based cations to achieve novel optical properties in hybrid materials.

Table 2: Influence of Pyridinium Cations in Hybrid Perovskites

| Property | Role of Pyridinium Cation | Observed Effects |

|---|---|---|

| Crystal Structure | Acts as a templating agent, influencing the dimensionality of the inorganic framework. mdpi.comresearchgate.net | Can lead to the formation of 1D chain-like structures. mdpi.comresearchgate.net |

| Structural Stability | Interactions like hydrogen bonding (N-H···X) stabilize the overall structure. researchgate.net | Influences the distortion of the metal halide octahedra. researchgate.net |

| Photoluminescence | The size of the cation can control the distance between emissive centers. acs.org | Bulky cations can increase PLQY by reducing concentration quenching. acs.org |

Molecular Probes for Environmental Characterization

Pyridinium-based compounds, including derivatives structurally related to "this compound," have been developed as fluorescent molecular probes for the detection and sensing of various chemical species and for characterizing different environments. acs.orgmdpi.comnih.gov Their utility as probes stems from changes in their photophysical properties, such as fluorescence, in response to specific analytes or changes in the surrounding medium. mdpi.comrsc.org

The design of these molecular probes often involves a pyridinium core, which can act as a signaling unit, coupled with a receptor or a group that interacts with the target analyte. iaea.org For example, N-alkylation of a pyridine-based sensor can lead to the formation of a pyridinium salt, which exhibits a fluorescent response due to conformational changes stabilized by pyridinium cation-π interactions. nih.govrsc.org This principle has been applied to the detection of alkylating agents. nih.govrsc.org

Pyridinium-based fluororeceptors have also been successfully employed for the selective detection of anions, such as hydrogen pyrophosphate, in aqueous environments through an indicator displacement assay. acs.orgresearchgate.net Furthermore, simple fluorophores based on a pyridine core have been shown to be effective optical sensors for detecting benzene (B151609) and gasoline adulteration, where the polarity of the environment influences their fluorescence emission. mdpi.com The development of these probes highlights the versatility of the pyridinium scaffold in creating sensitive and selective chemosensors for environmental monitoring. mdpi.comiaea.org

Table 3: Applications of Pyridinium-Based Molecular Probes

| Application | Target Analyte/Environment | Principle of Detection |

|---|---|---|

| Anion Sensing | Hydrogen pyrophosphate acs.orgresearchgate.net | Indicator Displacement Assay (IDA) acs.orgresearchgate.net |

| Detection of Alkylating Agents | Alkyl halides nih.govrsc.org | Fluorescence enhancement upon N-alkylation and conformational change. nih.govrsc.org |

| Fuel Adulteration Sensing | Benzene in gasoline mdpi.com | Changes in fluorescence emission based on solvent polarity. mdpi.com |

| Metal Ion Detection | Zinc ions (Zn²⁺) iaea.org | Coordination to a pendant receptor group leading to a selective response. iaea.org |

Reagents in Organic Synthesis

Pyridinium salts have found utility as reagents in various organic transformations. A prominent example is 2-chloro-1-methylpyridinium (B1202621) iodide (CMPI), also known as the Mukaiyama reagent, which is widely used as a condensing agent. highfine.comchemicalbook.com Although this compound is not a direct analogue of the Mukaiyama reagent, the chemistry of related pyridinium salts provides a basis for understanding its potential reactivity.

The formation of ester, amide, and lactone bonds is a cornerstone of organic synthesis, crucial for the preparation of a vast array of molecules, including natural products, pharmaceuticals, and polymers. nih.govrsc.org Coupling reagents are often employed to activate carboxylic acids for nucleophilic attack by alcohols or amines.

The Mukaiyama reagent, 2-chloro-1-methylpyridinium iodide (CMPI), is a classic example of a pyridinium-based coupling reagent. highfine.comchemicalbook.com It reacts with a carboxylic acid to form a highly reactive pyridinium ester intermediate. This intermediate is then susceptible to nucleophilic attack by an alcohol or amine to form the desired ester or amide, respectively. This process is often carried out in the presence of a base to neutralize the hydrogen halides generated during the reaction. highfine.com

| Reagent | Application | Ref. |

| 2-Chloro-1-methylpyridinium iodide (CMPI) | Ester, amide, and lactone formation | highfine.comchemicalbook.com |

| Diethyl chlorophosphate | Ester and amide formation in pyridine | researchgate.net |

| Triflylpyridinium salts | Rapid amide and ester synthesis | researchgate.net |

While there is no direct evidence of "this compound" being used as a coupling reagent, the development of novel pyridinium-based reagents is an active area of research. For example, water-soluble 2-azaaryl-1-methylpyridinium salts, derived from CMPI, have been developed as efficient amide coupling reagents that can function in aqueous media, offering a greener alternative to traditional methods. nsf.gov These reagents highlight the tunability of the pyridinium scaffold for specific synthetic applications.

The formation of macrolactones, a common structural motif in natural products, can also be achieved using pyridinium-based coupling reagents. CMPI has been shown to be effective in the synthesis of lactones, particularly for rings of seven members or fewer and those larger than thirteen members. highfine.com

Dehydration reactions are a broad class of chemical transformations that involve the removal of a molecule of water. In the context of coupling reactions, the formation of an ester from a carboxylic acid and an alcohol, or an amide from a carboxylic acid and an amine, is formally a dehydration process.

Coupling reagents like CMPI act as dehydrating agents by activating the carboxylic acid in a way that facilitates the removal of the hydroxyl group. The reaction with the carboxylic acid forms an intermediate where the hydroxyl group has been converted into a better leaving group, which is then displaced by the incoming nucleophile (the alcohol or amine). highfine.com

The general principle of using pyridinium salts for dehydration is based on the activation of a hydroxyl group. While the specific reactivity of "this compound" as a dehydrating agent has not been reported, the underlying chemistry of related compounds suggests that it could potentially participate in such reactions, although its efficacy compared to established reagents like CMPI would need to be experimentally determined.

Future Research Directions and Emerging Trends

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

Future research will likely prioritize the development of more efficient and environmentally benign synthetic methodologies for "Pyridinium, 2-ethenyl-1-methyl-, iodide". While classical condensation reactions have been employed for similar pyridinium (B92312) salts, emerging trends point towards the adoption of greener synthetic strategies. beilstein-journals.orgbeilstein-journals.orgnih.gov This includes the exploration of solvent-free reactions, the use of microwave-assisted synthesis to reduce reaction times and energy consumption, and the application of catalytic systems that minimize waste and improve atom economy.

Furthermore, the principles of continuous flow chemistry are expected to be applied to the synthesis of this compound. researchgate.net This approach offers advantages such as improved reaction control, enhanced safety, and facile scalability, which are crucial for potential industrial applications. researchgate.net The development of one-pot, multi-component reactions will also be a key area of investigation, aiming to streamline the synthetic process and reduce the number of purification steps required.

Key Research Objectives:

Development of catalyst systems for greener synthesis.

Optimization of microwave-assisted and solvent-free reaction conditions.

Implementation of continuous flow processes for scalable production.

Design of one-pot, multi-component reactions for improved efficiency.

Advanced Characterization of Excited-State Dynamics and Ultrafast Phenomena

A deeper understanding of the photophysical properties of "this compound" is crucial for its application in optoelectronic and photonic devices. Future research will employ advanced spectroscopic techniques to investigate its excited-state dynamics on ultrafast timescales. academie-sciences.fr Techniques such as femtosecond transient absorption and time-resolved fluorescence spectroscopy will be instrumental in elucidating the pathways of energy relaxation and intramolecular charge transfer upon photoexcitation. nih.govresearchgate.netrsc.org